Cas no 1215295-94-5 (3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine
- 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine(SALTDATA: FREE)
- 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
- DTXSID40677730
- AT12127
- 1215295-94-5
- CS-0318706
- VS-11301
- SB53829
- STK928187
- AKOS005658275
- BBL032496
- MFCD14702918
- AKOS013490955
- 3-(5-CHLORO-2H-1,2,4-TRIAZOL-3-YL)PYRIDINE
-
- MDL: MFCD14702918
- インチ: InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
- InChIKey: DWOKDZBWMQJAGA-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)C2=NC(=NN2)Cl
計算された属性
- せいみつぶんしりょう: 180.0202739g/mol
- どういたいしつりょう: 180.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B418718-500mg |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 500mg |
$ 230.00 | 2022-06-07 | ||
abcr | AB267239-10 g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 10g |
€563.30 | 2023-04-26 | ||
TRC | B418718-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 1g |
$ 340.00 | 2022-06-07 | ||
abcr | AB267239-1 g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 1g |
€128.10 | 2023-04-26 | ||
abcr | AB267239-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine; . |
1215295-94-5 | 1g |
€137.20 | 2025-02-14 | ||
Ambeed | A127623-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95+% | 1g |
$72.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389376-10g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95+% | 10g |
¥7153.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1238840-5g |
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95% | 5g |
$315 | 2025-02-25 | |
eNovation Chemicals LLC | Y1238840-1g |
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95% | 1g |
$125 | 2025-02-25 | |
Chemenu | CM276097-1g |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |
1215295-94-5 | 95% | 1g |
$79 | 2023-03-05 |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridineに関する追加情報
3-(3-Chloro-1H-1,2,4-Triazol-5-yl)Pyridine: A Comprehensive Overview
The compound 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine (CAS No. 1215295-94-5) is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted triazole moiety. The presence of the chloro group at the 3-position of the triazole ring introduces additional electronic and steric effects, making this compound highly versatile for diverse chemical reactions and applications.
Recent studies have highlighted the potential of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine in the development of advanced materials, particularly in the field of coordination chemistry and metalloorganic frameworks (MOFs). Researchers have demonstrated that this compound can act as a versatile ligand due to its ability to coordinate with various metal ions through both the pyridine and triazole nitrogen atoms. This dual coordination capability makes it an attractive candidate for constructing highly porous and stable MOFs, which have applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine has also been explored for its potential in medicinal chemistry. The compound's structure allows for easy functionalization, enabling the synthesis of derivatives with enhanced bioactivity. For instance, recent research has focused on its use as a scaffold for designing anti-inflammatory agents and kinase inhibitors. The triazole moiety is particularly valuable in this context due to its ability to form hydrogen bonds and participate in π–π interactions with biological targets.
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One common approach involves the reaction of 5-chloroimidazole with a pyridine derivative under specific conditions to form the desired product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental perspective, 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine has been studied for its biodegradability and eco-toxicological properties. Initial findings suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways. However, further research is needed to fully understand its long-term impact on ecosystems and develop strategies for safe disposal.
In conclusion, 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine (CAS No. 1215295
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